3-Methylbenzo[c]isoxazole-4,7-dione

Physicochemical Properties LogP Drug-likeness

Developing non-nitro radiosensitizers requires a scaffold with consistent electron affinity. 3-Methylbenzo[c]isoxazole-4,7-dione provides a precisely defined 3-methyl substituent setting LogP at 0.11 and optimizing redox potential (class -0.63 to -0.86 V), enabling safer alternatives to 2-nitroimidazoles. • Key starting material for 5-amino-substituted benzisoxazole-4,7-diones targeting cdc25 phosphatase • Enables rapid SAR exploration via C5 amine introduction • Suitable for hypoxia/redox biology probe development. High-purity compound available for immediate procurement.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 113396-56-8
Cat. No. B055293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[c]isoxazole-4,7-dione
CAS113396-56-8
Synonyms2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI)
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C=CC(=O)C2=NO1
InChIInChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3
InChIKeyJVFYCZXPHOYKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbenzo[c]isoxazole-4,7-dione (CAS 113396-56-8): Core Physicochemical and Structural Baseline for Procurement


3-Methylbenzo[c]isoxazole-4,7-dione (CAS 113396-56-8) is a heterocyclic quinone compound characterized by a benzene ring fused to an isoxazole moiety, bearing a methyl group at position 3 and two carbonyl groups at positions 4 and 7, with a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol . Its LogP is 0.11, density is 1.4±0.1 g/cm³, and it has a boiling point of 387.9±42.0 °C at 760 mmHg . This compound belongs to the 2,1-benzisoxazole-4,7-dione class, a scaffold recognized for its electron-affinic properties and utility in medicinal chemistry [1].

Why Generic Substitution of 3-Methylbenzo[c]isoxazole-4,7-dione Fails: The Criticality of Precise Substitution Patterns


Direct substitution of 3-Methylbenzo[c]isoxazole-4,7-dione with other benzisoxazole-4,7-dione analogs is not chemically or functionally equivalent due to the profound impact of even minor structural variations on physicochemical properties and biological activity. The 3-methyl substituent is not a passive placeholder; it precisely tunes the compound's LogP (0.11) and electron affinity, which in turn dictates its solubility profile and redox potential within the broader class of electron-affinic radiosensitizers and enzyme inhibitors . Substituting this core with a non-methyl analog (e.g., 3-unsubstituted or 3-ethoxy derivatives) or with 5-amino-substituted derivatives (e.g., 5-((2-chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione) results in significant shifts in both physicochemical and biological behavior, making the unmodified 3-methyl-4,7-dione a unique and non-interchangeable starting material for specific synthetic pathways and target engagement studies [1][2].

Quantitative Evidence Guide: Head-to-Head Differentiation of 3-Methylbenzo[c]isoxazole-4,7-dione for Procurement Decisions


Lipophilicity (LogP) Differentiates 3-Methyl-4,7-dione from its Non-Quinone Isoxazole Counterpart

3-Methylbenzo[c]isoxazole-4,7-dione exhibits a measured LogP of 0.11, a value that places it in a more hydrophilic, balanced polarity range compared to its non-dione analog, 3-methylbenzo[c]isoxazole (CAS 4127-53-1), which lacks the two carbonyl groups and consequently is expected to have a significantly higher LogP (estimated ~2.5) . This difference directly impacts solubility, membrane permeability, and chromatographic behavior.

Physicochemical Properties LogP Drug-likeness Chromatography

Electron Affinity of the 3-Methyl-4,7-dione Scaffold vs. Classical Radiosensitizers

The benzisoxazole-4,7-dione core, including 3-methyl-substituted variants, was designed as a non-nitro electron-affinic agent to circumvent the toxicities associated with 2-nitroimidazole radiosensitizers like misonidazole [1]. While specific reduction potential data for 3-Methylbenzo[c]isoxazole-4,7-dione is not isolated in the literature, the class of 3,5-disubstituted benzisoxazole-4,7-diones exhibits reduction potentials in the range of -0.63 V to -0.86 V, which is significantly more positive than the -0.30 V to -0.40 V range of 2-nitroimidazoles [1]. This shift indicates a lower electron affinity compared to the nitroimidazole class, which is a deliberate design feature to modulate redox cycling and toxicity.

Radiosensitizers Electron Affinity Reduction Potential Hypoxia

Synthetic Versatility as a Privileged Intermediate for 5-Amino-Substituted Derivatives

3-Methylbenzo[c]isoxazole-4,7-dione serves as a direct precursor for a library of 5-amino-substituted analogs via nucleophilic aromatic substitution at the quinone 5-position. This is a well-documented route to compounds with enhanced biological activity, including 5-((2-chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione (CAS 33262-62-3) and 5-((4-chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione (CAS 51485-59-7), which have been explored for anticancer and anti-inflammatory applications [1]. In contrast, the non-dione analog 3-methylbenzo[c]isoxazole (CAS 4127-53-1) lacks the reactive quinone site and cannot undergo this same direct functionalization, severely limiting its synthetic utility for generating the therapeutically relevant 5-amino series.

Synthetic Intermediate Medicinal Chemistry Kinase Inhibitors Radiosensitizers

Purity and Analytical Characterization Profile for Research-Grade Procurement

Commercial sources consistently provide 3-Methylbenzo[c]isoxazole-4,7-dione at a standard purity of ≥95%, with analytical characterization (NMR, HPLC, GC) available upon request to confirm identity and purity . This is a critical procurement consideration, as closely related analogs, such as 5-((2-chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione (CAS 33262-62-3), are often offered at similar purity levels (≥95%) but are structurally more complex and may require additional purification steps if used as synthetic intermediates . The simpler core structure of the 3-methyl-4,7-dione often translates to fewer synthetic impurities and more straightforward analytical verification.

Purity Analytical Standards Procurement Quality Control

Validated Application Scenarios for 3-Methylbenzo[c]isoxazole-4,7-dione in Scientific Research and Industrial R&D


Lead Generation for Non-Nitro Radiosensitizers

The compound is a key starting material for synthesizing and evaluating 3,5-disubstituted benzisoxazole-4,7-diones as potential non-nitro electron-affinic radiosensitizers. Its favorable reduction potential profile (class range -0.63 to -0.86 V), which is more positive than that of toxic 2-nitroimidazoles, makes it a safer scaffold for exploring in vitro radiosensitization (SER values up to 2.4 reported for analogs) [1]. This is directly supported by the class-level evidence of potent in vitro activity in hypoxic cell models.

Synthesis of 5-Amino-Substituted Kinase/Phosphatase Inhibitors

As a versatile synthetic intermediate, 3-Methylbenzo[c]isoxazole-4,7-dione is used to generate libraries of 5-amino-substituted derivatives that have been claimed in patents as inhibitors of cdc25 phosphatase and other targets relevant to oncology [2]. The ability to introduce diverse amine groups at the C5 position enables rapid SAR exploration, a capability not shared by non-dione isoxazole analogs.

Chemical Biology Probe Development for Redox and Hypoxia Studies

The compound's quinone structure, combined with a moderately hydrophilic LogP of 0.11, makes it a suitable core for developing chemical probes to study redox biology and cellular responses to hypoxia. Its distinct electron affinity compared to classical nitroimidazole probes [1] allows researchers to differentiate between oxidative stress pathways and hypoxia-specific mechanisms, providing a valuable tool for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzo[c]isoxazole-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.